LIGNOSULFONICACID,AMMONIUMMAGNESIUMSALT
Description
Structural Characteristics and Molecular Composition
The molecular structure of lignosulfonic acid ammonium magnesium salt builds upon the fundamental architecture of lignin-derived polymers that have undergone sulfonation during the sulfite pulping process. The base lignosulfonic acid structure consists of a complex three-dimensional network of phenylpropane units characteristic of lignin, modified through the introduction of sulfonic acid groups that render the polymer water-soluble. The parent lignosulfonic acid possesses a molecular formula of C20H26O10S2 with a molecular weight of 490.5 grams per mole, though it should be noted that lignosulfonates are inherently polydisperse materials with molecular weights ranging from 1,000 to 140,000 Daltons depending on the source wood species and processing conditions.
The structural modification that creates the ammonium magnesium salt involves the neutralization of the sulfonic acid groups present on the lignosulfonate backbone through the strategic incorporation of both ammonium (NH4+) and magnesium (Mg2+) cations. The sulfonic acid groups, primarily located at the alpha position of the propyl side chains attached to the aromatic rings, serve as anionic sites that can accommodate these cationic species. The resulting ionic structure creates a complex polyelectrolyte system where the negative charges of the sulfonate groups are balanced by the positive charges contributed by both monovalent ammonium ions and divalent magnesium ions.
The molecular composition of individual lignosulfonate components provides insight into the structural foundation of the ammonium magnesium salt. Ammonium lignosulfonate typically contains 50% minimum lignosulfonate content with 3-5% total nitrogen derived from the ammonium cations, along with controlled levels of sulfate (5% minimum), water-insoluble matter (1.0% maximum), and moisture content (7% maximum). Magnesium lignosulfonate demonstrates similar lignosulfonate content at 55% minimum for high-grade materials, with total magnesium and calcium content of 8% minimum, sulfate content of 2% minimum, and comparable water-insoluble matter and moisture specifications. The combination of these two systems in the ammonium magnesium salt would theoretically result in a material exhibiting characteristics derived from both constituent types.
The polydisperse nature of lignosulfonates significantly influences the structural characteristics of the ammonium magnesium salt. Research utilizing size-exclusion chromatography combined with multi-angle laser light scattering has demonstrated that commercial lignosulfonates exhibit weight-average molecular weights ranging from 4,600 to 398,000 grams per mole, with polydispersity ratios between 1.3 and 3.5. The degree of sulfonation varies from 0.4 to 0.7 sulfonate groups per phenylpropane residue, directly influencing the number of available sites for cation attachment. This structural variability means that the ammonium magnesium salt exists as a complex mixture of polymer chains with varying molecular weights and degrees of ionic substitution.
| Structural Parameter | Specification Range | Significance |
|---|---|---|
| Molecular Weight Range | 1,000-140,000 Da | Determines polymer chain length and functionality |
| Sulfonation Degree | 0.4-0.7 groups per phenylpropane unit | Controls water solubility and cation binding capacity |
| Polydispersity Ratio | 1.3-3.5 | Indicates molecular weight distribution breadth |
| Phenylpropane Units | Variable polymer backbone | Provides structural foundation and aromatic character |
| Ionic Exchange Sites | Sulfonate groups at alpha positions | Enable cation binding and charge neutralization |
Historical Development in Lignosulfonate Chemistry
The historical development of lignosulfonate chemistry traces its origins to the mid-19th century emergence of chemical pulping processes designed to separate cellulose fibers from lignin in wood materials. The foundational work began with Julius Roth's pioneering use of sulfurous acid to treat wood in 1857, followed by Benjamin Chew Tilghman's crucial United States patent on calcium bisulfite pulping in 1867. These early developments established the chemical principles that would eventually lead to the commercial production of lignosulfonates as valuable byproducts of the pulping industry. The first commercial sulfite pulp mill, constructed in Sweden in 1874 based on Carl Daniel Ekman's work with magnesium as the counter ion, marked the beginning of industrial-scale lignosulfonate production.
The evolution from simple sulfite pulping to sophisticated lignosulfonate chemistry involved understanding the complex reactions occurring during the delignification process. The primary mechanisms of sulfonation and hydrolysis that convert insoluble lignin into water-soluble lignosulfonates were gradually elucidated through decades of research. During sulfite pulping under acidic conditions (pH 1-5), the cleavage of ether bonds in lignin creates electrophilic carbocations that react with bisulfite ions to form sulfonate groups, primarily at the alpha position of the propyl side chains. This fundamental understanding enabled the development of controlled processes for producing lignosulfonates with specific properties tailored to various applications.
The historical progression of lignosulfonate salt chemistry reflects the growing understanding of how different cationic species influence the properties and performance of these materials. Early sulfite pulping operations typically used calcium as the primary base, resulting in calcium lignosulfonate as the predominant product. The recognition that different cationic species could impart distinct characteristics to lignosulfonates led to the systematic investigation of sodium, potassium, ammonium, and magnesium variants throughout the early-to-mid 20th century. The development of ammonium lignosulfonate specifically addressed applications requiring nitrogen content for agricultural uses, while magnesium lignosulfonate found particular utility in construction and ceramic applications.
The emergence of mixed-cation lignosulfonates, including the ammonium magnesium salt, represents a more recent development in lignosulfonate chemistry driven by the need for materials with combined performance characteristics. This development parallels the broader trend in polymer chemistry toward engineering materials with multiple functional components to achieve enhanced or novel properties. The systematic study of mixed-cation systems required sophisticated analytical techniques to characterize the complex ionic interactions and distribution patterns within the polymer matrix.
| Historical Period | Key Developments | Technical Achievements |
|---|---|---|
| 1857-1870 | Initial sulfite chemistry discovery | Sulfurous acid treatment, calcium bisulfite patents |
| 1874-1900 | Commercial sulfite pulping emergence | First commercial mills, magnesium-based processes |
| 1900-1940 | Lignosulfonate property understanding | Mechanism elucidation, single-cation optimization |
| 1940-1980 | Diversified cation systems | Sodium, potassium, ammonium variants development |
| 1980-Present | Mixed-cation formulations | Ammonium magnesium salt, regulatory approvals |
The regulatory recognition of lignosulfonic acid ammonium magnesium salt as an approved inert ingredient in pesticide formulations represents a significant milestone in the historical development of this specific compound. This approval required extensive research and documentation to establish the compound's safety and efficacy profiles for its intended applications. The inclusion of this mixed-cation lignosulfonate in official regulatory frameworks indicates the maturation of lignosulfonate chemistry from simple byproduct utilization to sophisticated chemical engineering for specialized applications.
Properties
CAS No. |
123175-37-1 |
|---|---|
Molecular Formula |
C9H11NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Structure : Comprises a lignin backbone with sulfonate groups, complexed with ammonium and magnesium ions.
- Applications : Used as dispersants in agrochemicals, binders in construction materials, and stabilizers in industrial formulations .
- Advantages : Dual cations enhance thermal stability and ionic interactions compared to single-cation salts.
Comparison with Similar Compounds
Below is a detailed comparison of lignosulfonic acid, ammonium magnesium salt with structurally related lignosulfonates and other magnesium-containing compounds.
Comparison with Other Lignosulfonate Salts
Key Differences :
- Cationic Effects : The sodium salt (Na⁺) offers superior water solubility, while the magnesium salt (Mg²⁺) provides divalent ionic strength for soil stabilization. The ammonium magnesium variant combines NH₄⁺’s volatility (useful in controlled-release formulations) with Mg²⁺’s nutrient value in agriculture .
- Thermal Stability : Magnesium salts generally exhibit higher thermal resistance than sodium salts, making them suitable for high-temperature applications like ceramics .
Comparison with Non-Lignosulfonate Magnesium Salts
Key Differences :
- Functionality: Unlike inorganic salts like MgSO₄, lignosulfonates offer polymeric matrices for sustained release. For example, in agriculture, they slowly release Mg²⁺, reducing leaching compared to MgSO₄ .
- Biological Activity : Structurally similar compounds (e.g., silicic acid salts) show divergent bioactivity despite shared cations, underscoring the role of the anion in biological interactions .
Preparation Methods
Reaction Mechanism
-
Sulfonation : Sulfur dioxide (SO₂) reacts with water to form sulfurous acid, which protonates the lignin’s α-ether linkages, generating a benzylic cation intermediate.
-
Base Neutralization : Ammonium and magnesium bases neutralize the acidic medium, stabilizing the sulfonated lignin as a salt:
-
Co-precipitation : The ammonium and magnesium cations form a complex with the sulfonated lignin, which remains soluble in the spent pulping liquor.
Process Parameters
-
Temperature : 120–160°C
-
pH : 2.5–5.0 (adjusted using NH₄OH/MgO)
-
Reaction Time : 6–12 hours
-
Base Ratio : NH₄:Mg molar ratio of 2:1 to 1:1 ensures balanced cation incorporation.
This method yields a product with 50–80% lignosulfonate content by mass, alongside residual hemicelluloses and inorganic salts.
Post-Synthesis Ion Exchange from Sodium Lignosulfonate
Sodium lignosulfonate, a widely available commercial product, serves as a precursor for ammonium magnesium lignosulfonate through ion exchange. This method involves replacing sodium ions (Na⁺) with ammonium (NH₄⁺) and magnesium (Mg²⁺) ions using cation-exchange resins or direct chemical displacement.
Procedure
-
Resin-Based Exchange :
-
Chemical Displacement :
Optimization Considerations
-
Ion Concentration : A 1:1 molar ratio of NH₄⁺ to Mg²⁺ prevents precipitation of magnesium hydroxide at high pH.
-
Temperature : 50–70°C enhances ion mobility and exchange efficiency.
Direct Reaction of Lignosulfonic Acid with Ammonium and Magnesium Hydroxides
Lignosulfonic acid, extracted from spent sulfite liquor, can be directly neutralized with ammonium and magnesium hydroxides to form the target compound. This method bypasses the need for ion exchange and allows precise control over cation stoichiometry.
Synthesis Steps
Key Parameters
-
pH Control : Maintaining pH 5.0–6.0 during neutralization prevents lignin condensation.
-
Molar Ratios : A 2:1 NH₄:Mg ratio ensures charge balance in the final product.
Oxidative Condensation with Metal Oxides
A patented method for preparing metal-lignosulfonate complexes involves oxidative condensation of lignosulfonic acid with metal oxides. For ammonium magnesium lignosulfonate, this entails sequential reactions with magnesium oxide (MgO) and ammonium salts under oxidizing conditions.
Protocol (Adapted from CN102191021B)
-
Iron-Magnesium Core Formation :
-
Lignosulfonic acid is mixed with MgO and dilute H₂SO₄ to form a magnesium lignosulfonate intermediate.
-
-
Ammoniation :
-
Ammonium hydroxide is added to introduce NH₄⁺ ions, followed by oxidative condensation at 70–100°C using potassium permanganate (KMnO₄).
-
-
Drying : The product is evaporated and dried.
Example Reaction Table
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Lignosulfonic acid, MgO, H₂SO₄ | 60°C, 1 hr | Mg-lignosulfonate complex |
| 2 | NH₄OH, KMnO₄ | 90°C, 30 min | NH₄-Mg lignosulfonate |
Comparative Analysis of Preparation Methods
The choice of method depends on feedstock availability, desired purity, and scalability:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying magnesium content in lignosulfonic acid, ammonium magnesium salt?
- Methodological Answer : Magnesium quantification can be performed via gravimetric analysis or atomic absorption spectroscopy (AAS). For gravimetric methods, precipitate magnesium as magnesium ammonium phosphate (MgNH₄PO₄·6H₂O) using ammonium phosphate under alkaline conditions, followed by ignition to Mg₂P₂O₇ for gravimetric measurement . AAS requires acid digestion of the sample, followed by comparison against certified magnesium standards. Ensure calibration curves are validated using USP-grade reference materials (e.g., magnesium oxide or sulfate) to minimize matrix interference .
Q. How should researchers assess the pH stability of aqueous suspensions of this compound under varying ionic strengths?
- Methodological Answer : Prepare a 4% w/v suspension in deionized water, stir continuously, and measure pH after 2 minutes using a calibrated electrode. For ionic strength studies, add incremental concentrations of NaCl (0.1–1.0 M) and monitor pH shifts. Stability is confirmed if pH remains within ±0.5 units of the initial value (typically 8.5–10.5 for analogous magnesium aluminosilicates). Include controls with buffered solutions to validate electrode accuracy .
Q. What safety protocols are critical when handling lignosulfonic acid salts in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal contact. Conduct reactions in a fume hood to prevent inhalation of particulate matter. Waste must be segregated into non-halogenated containers and treated via neutralization (e.g., with dilute acetic acid) before disposal. Document all waste streams per OSHA guidelines, referencing protocols for magnesium-based compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in compositional analysis between gravimetric and inductively coupled plasma (ICP) methods for this compound?
- Methodological Answer : Cross-validate results using a third method, such as X-ray fluorescence (XRF) spectroscopy. For gravimetric-ICP discrepancies, check for incomplete digestion (e.g., residual organic lignosulfonate matrix interfering with ICP readings) by performing a loss-on-ignition test. Reflux samples with nitric acid (HNO₃) for 6 hours to ensure complete dissolution. Statistical tools (e.g., Bland-Altman plots) can quantify systematic biases between methods .
Q. What experimental designs are optimal for studying the thermal degradation kinetics of lignosulfonic acid salts?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen atmosphere (20 mL/min flow rate). Program heating rates (5–20°C/min) to calculate activation energy via the Kissinger method. For kinetic modeling, apply the Flynn-Wall-Ozawa isoconversional approach. Validate decomposition products using FTIR or GC-MS .
Q. What methodologies are suitable for investigating the chelation behavior of ammonium magnesium lignosulfonate with heavy metals (e.g., Pb²⁺, Cd²⁺)?
- Methodological Answer : Conduct batch adsorption experiments at controlled pH (4–7) and ionic strength (0.01 M NaNO₃). Use ICP-OES to measure residual metal concentrations. Fit data to Langmuir/Freundlich isotherms to determine binding capacity. For mechanistic insights, perform X-ray photoelectron spectroscopy (XPS) to identify binding sites (e.g., sulfonate groups). Include EDTA as a competitive ligand control .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s hygroscopicity under variable humidity conditions?
- Methodological Answer : Use dynamic vapor sorption (DVS) analysis at 25°C with humidity steps (10–90% RH). Calculate hygroscopicity coefficients (k) from moisture uptake curves. Compare results to reference standards (e.g., magnesium sulfate heptahydrate). For field-relevant data, simulate tropical (85% RH) and arid (15% RH) conditions in environmental chambers over 14-day cycles .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis yields?
- Methodological Answer : Apply a two-way ANOVA to assess variability due to synthesis parameters (e.g., temperature, pH) and raw material sources. Use Tukey’s HSD post-hoc test to identify significant differences. For multivariate optimization, employ response surface methodology (RSM) with central composite design to model interactions between variables (e.g., ammonium: magnesium molar ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
